![molecular formula C6H3BrF2O B012419 4-Bromo-2,6-difluorophenol CAS No. 104197-13-9](/img/structure/B12419.png)
4-Bromo-2,6-difluorophenol
Overview
Description
4-Bromo-2,6-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenol ring. This compound is known for its applications in various chemical processes and is typically found as a white to off-white crystalline solid .
Mechanism of Action
Target of Action
This compound is a type of organic compound and is often used in organic synthesis
Biochemical Pathways
Given its use in organic synthesis, it may be involved in a variety of reactions and pathways . The downstream effects of these pathways would depend on the specific reactions and the context in which they occur.
Pharmacokinetics
Its impact on bioavailability would depend on these properties, which determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
As an organic compound used in synthesis, it could potentially have a wide range of effects depending on the specific reactions it is involved in and the context of those reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,6-difluorophenol . These factors could include temperature, pH, and the presence of other chemicals, among others .
Biochemical Analysis
Biochemical Properties
It is known that bromophenols, which include 4-Bromo-2,6-difluorophenol, consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol
Cellular Effects
It is known that bromophenols can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
Bromophenols are known to be produced by electrophilic halogenation of phenol with bromine
Temporal Effects in Laboratory Settings
It is known that this compound is a white to off-white to light-yellow powder or crystals . It is recommended to store it in a cool place and keep the container tightly closed in a dry and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-2,6-difluorophenol involves the bromination of 2,6-difluorophenol. The reaction is typically carried out using N-bromosuccinimide in N,N-dimethylformamide at temperatures ranging from 0°C to room temperature. The reaction mixture is then concentrated, diluted with water, and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and extraction helps in achieving consistent results .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide and fluorinating agents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-2,6-difluorophenol is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor for the synthesis of propiconazole , an important fungicide used in agriculture. This compound's fluorine substitutions enhance its biological activity and stability, making it a valuable intermediate in drug development processes .
Case Study: Synthesis of Propiconazole
- Objective : To synthesize propiconazole using this compound.
- Methodology : The compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles to yield propiconazole derivatives.
- Outcome : The synthesized compounds exhibited significant antifungal activity, demonstrating the effectiveness of this compound as a precursor.
Material Science
In material science, this compound is explored for its potential applications in the development of new materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal and chemical stability.
Applications in Polymer Chemistry
- Use as a Monomer : It can be polymerized to create fluorinated polymers that exhibit improved resistance to solvents and thermal degradation.
- Case Study : Research has shown that polymers derived from this compound can be used in coatings and adhesives that require high performance under extreme conditions .
Biological Research
This compound has also found applications in biological research, particularly in studies involving cell biology and biochemistry.
Cell Biology Applications
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorophenol
- 4-Bromo-2,3-difluorophenol
- 2,6-Difluorophenol
Comparison: 4-Bromo-2,6-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the phenol ring. This arrangement imparts distinct chemical and physical properties, such as higher thermal stability and specific reactivity patterns, compared to its analogs .
Biological Activity
4-Bromo-2,6-difluorophenol is an organic compound with the molecular formula and a molecular weight of approximately 208.99 g/mol. This compound is notable for its potential biological activities, particularly in antimicrobial applications and as a chemical intermediate in various synthetic processes.
Chemical Structure and Properties
The structure of this compound features a bromine atom and two fluorine atoms substituted on a phenolic ring. This substitution pattern significantly influences its chemical reactivity and biological efficacy.
Property | Value |
---|---|
Molecular Formula | C₆H₃BrF₂O |
Molecular Weight | 208.99 g/mol |
Boiling Point | 53 °C (1 mmHg) |
Melting Point | 50 °C |
Density | 1.82 g/cm³ |
Solubility | Very soluble in water |
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity, making it a candidate for use as a preservative and microbicide. Studies indicate that its structural characteristics enhance its effectiveness in inhibiting microbial growth. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Case Studies and Research Findings
- Microbial Inhibition : Research published in the Journal of Antimicrobial Chemotherapy highlighted that derivatives of difluorophenols exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study showed that the introduction of bromine and fluorine atoms increases the lipophilicity of the compounds, facilitating better membrane penetration and antimicrobial efficacy .
- Aldose Reductase Inhibition : A study focusing on aldose reductase inhibitors identified compounds similar to this compound as potential therapeutic agents for diabetic complications. The presence of the difluorophenyl moiety was correlated with enhanced inhibitory activity against aldose reductase, suggesting a possible application in managing diabetic retinopathy .
- Toxicity and Safety : While the compound exhibits beneficial biological effects, it is also classified as toxic. Precautionary measures are advised when handling this compound due to its irritant properties .
The biological activity of this compound can be attributed to several factors:
- Lipophilicity : The presence of halogen substituents increases lipophilicity, enhancing cellular uptake.
- Membrane Disruption : The compound may disrupt microbial membranes, leading to cell lysis.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, such as aldose reductase, which plays a role in glucose metabolism .
Properties
IUPAC Name |
4-bromo-2,6-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRPSJPFAAGLCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371253 | |
Record name | 4-Bromo-2,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104197-13-9 | |
Record name | 4-Bromo-2,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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